REACTION_CXSMILES
|
[Br:1][C:2]1[C:11]2[C:6](=[C:7](C3C=C(C(F)(F)F)C=CC=3C([O-])=O)[CH:8]=[C:9]([O:12]C)[CH:10]=2)[C:5](=[O:27])[N:4]([C:28]2[CH:33]=[CH:32][C:31]([O:34]C)=[CH:30][CH:29]=2)[CH:3]=1.C(Cl)Cl.B(Br)(Br)Br.[OH2:43]>>[Br:1][C:2]1[C:11]2[C:6](=[C:7]([OH:43])[CH:8]=[C:9]([OH:12])[CH:10]=2)[C:5](=[O:27])[N:4]([C:28]2[CH:33]=[CH:32][C:31]([OH:34])=[CH:30][CH:29]=2)[CH:3]=1
|
Name
|
4-Bromo-6-methoxy-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-8-yl-4-(trifluoromethyl)benzoate
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
BrC1=CN(C(C2=C(C=C(C=C12)OC)C1=C(C(=O)[O-])C=CC(=C1)C(F)(F)F)=O)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
8.6 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a stirring bar
|
Type
|
CUSTOM
|
Details
|
sealed with a septa
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 hours
|
Duration
|
20 h
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 3 days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
CH2Cl2 layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica-gel, CH2Cl2/MeOH=9/1 v/v)
|
Type
|
CUSTOM
|
Details
|
to give a white solid product, 0.05 g, 16.7% yield
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CN(C(C2=C(C=C(C=C12)O)O)=O)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 16.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |